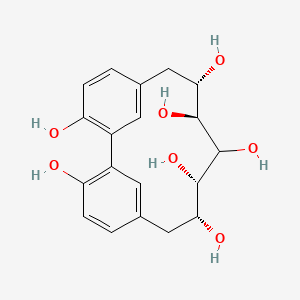
Giffonin P
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Giffonin P is a cyclic diarylheptanoid, a class of natural products known for their diverse biological activities. These compounds are characterized by a seven-carbon skeleton with two phenyl rings at the 1- and 7-positions. This compound is isolated from the hazelnut tree, Corylus avellana, specifically from the Italian cultivar "Tonda di Giffoni" .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Giffonin P involves the extraction and isolation from plant sources. The process typically includes the use of solvents like methanol and water in a semi-preparative high-performance liquid chromatography (HPLC) setup. The mobile phase often consists of a mixture of methanol and water in varying ratios .
Industrial Production Methods
This involves large-scale extraction from plant materials, followed by purification using chromatographic techniques .
化学反応の分析
Types of Reactions
Giffonin P undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .
科学的研究の応用
Giffonin P has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of cyclic diarylheptanoids.
Biology: Exhibits α-glucosidase inhibitory activity, making it a potential candidate for diabetes treatment.
Industry: Utilized in the development of functional ingredients for nutraceuticals and pharmaceuticals.
作用機序
The mechanism of action of Giffonin P involves its interaction with specific molecular targets. For example, it inhibits the α-glucosidase enzyme by forming hydrogen bonds and π–π stacking interactions with the enzyme’s active site residues. This inhibition helps in reducing blood glucose levels, making it beneficial for diabetes management .
類似化合物との比較
Similar Compounds
Giffonin P is part of a family of cyclic diarylheptanoids, which includes compounds like Giffonin J and Giffonin K .
Uniqueness
What sets this compound apart from its counterparts is its unique structural features and potent biological activities. For instance, it has shown higher α-glucosidase inhibitory activity compared to other giffonins, making it a more promising candidate for therapeutic applications .
特性
分子式 |
C19H22O7 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
(8S,9S,11S,12R)-tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,10,11,12,17-heptol |
InChI |
InChI=1S/C19H22O7/c20-13-3-1-9-5-11(13)12-6-10(2-4-14(12)21)8-16(23)18(25)19(26)17(24)15(22)7-9/h1-6,15-26H,7-8H2/t15-,16+,17-,18-,19?/m0/s1 |
InChIキー |
ITCMVFGYPKRCJI-YMNIQUSHSA-N |
異性体SMILES |
C1[C@H]([C@@H](C([C@H]([C@H](CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O)O)O |
正規SMILES |
C1C(C(C(C(C(CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















